molecular formula C19H13F4N7O2S B10822442 Jak2/tyk2-IN-1

Jak2/tyk2-IN-1

Cat. No.: B10822442
M. Wt: 479.4 g/mol
InChI Key: CGDRNYQWTORWBT-UHFFFAOYSA-N
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Description

Overview of Cytokine Signaling and JAK/STAT Pathway Dynamics

The JAK/STAT signaling pathway is a primary mechanism for a wide array of cytokines and growth factors to transmit signals from outside the cell to the nucleus. biologists.comwikipedia.org This cascade is integral to processes like hematopoiesis, immune development, and inflammation. biologists.comnih.gov The pathway consists of three main components: a cell-surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein. wikipedia.orgcreative-diagnostics.com

The process begins when a cytokine binds to its specific transmembrane receptor. nih.gov This binding event induces the multimerization of receptor subunits, bringing the associated JAKs into close proximity. biologists.comresearchgate.net This proximity allows the JAKs to phosphorylate and activate each other, an event known as trans-phosphorylation. creative-diagnostics.comnih.gov The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors. nih.govnih.gov These newly created phosphotyrosine sites serve as docking stations for STAT proteins, which are recruited from the cytoplasm. nih.govresearchgate.net

Once docked, the STATs are themselves phosphorylated by the active JAKs. creative-diagnostics.com This phosphorylation triggers the STATs to form homo- or heterodimers, which then translocate into the nucleus. biologists.comwikipedia.org Inside the nucleus, these STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, providing a direct route from an extracellular signal to a change in gene expression. biologists.comwikipedia.org The signaling is tightly regulated by mechanisms including suppressors of cytokine signaling (SOCS) proteins, which act in a negative feedback loop to inhibit JAK activity. wikipedia.orgnih.gov

Characterization of JAK Family Kinases: JAK1, JAK2, JAK3, and TYK2

The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine kinase 2 (TYK2). wikipedia.orgqiagen.com These proteins are characterized by a unique structure containing seven JAK homology (JH) domains. nih.govproteopedia.org The C-terminal JH1 domain is the active kinase domain, responsible for the enzyme's catalytic function. nih.govwikipedia.org Adjacent to it is the JH2 domain, a pseudokinase domain that lacks catalytic activity but plays a crucial regulatory role by negatively modulating the activity of the JH1 domain. nih.govproteopedia.orgwikipedia.org The N-terminal domains (JH3-JH7) are involved in binding to cytokine receptors. researchgate.netnih.gov

Activation of JAKs is a critical step initiated by cytokine-induced receptor dimerization. nih.gov This repositioning brings two JAKs close enough to trans-phosphorylate specific tyrosine residues within their activation loop, leading to a significant increase in their catalytic activity. nih.govnih.gov

Ubiquitous vs. Restricted Expression Patterns of JAK Isoforms

The expression of JAK family members varies across different cell types, which contributes to their specific functions. JAK1, JAK2, and TYK2 are ubiquitously expressed, found in a wide variety of tissues and cells throughout the body. nih.govqiagen.commdpi.com In contrast, JAK3 expression is predominantly restricted to hematopoietic cells, playing a specialized role in the development and function of lymphocytes. nih.govqiagen.comnus.edu.sg This restricted expression pattern makes JAK3 a key regulator of the immune system. nus.edu.sg

KinaseExpression PatternPrimary Function Areas
JAK1 Ubiquitous nih.govqiagen.comSignaling for Type I and II IFNs, IL-2, IL-4, IL-6, IL-10. wikipedia.orgqiagen.com
JAK2 Ubiquitous nih.govqiagen.comSignaling for IFN-γ, IL-12, IL-23, Erythropoietin. qiagen.comlearnabouttyk2.com
JAK3 Hematopoietic cells nih.govqiagen.comLymphocyte development and function via common gamma chain (γc) cytokines. wikipedia.orgnus.edu.sg
TYK2 Ubiquitous nih.govqiagen.comSignaling for Type I IFNs, IL-12, IL-23, IL-10. nih.govresearchgate.net

Functional Divergence and Paired Association of JAK Kinases in Signal Transduction

JAK kinases function by forming specific pairs that associate with different cytokine receptors, leading to functional diversity. learnabouttyk2.com This selective pairing determines which downstream STAT proteins are activated and, consequently, the specific cellular response. For example, Type I interferon (IFN) signaling relies on the JAK1 and TYK2 pair, while Type II IFN (IFN-γ) signaling uses a JAK1 and JAK2 pair. qiagen.comwikipedia.org The IL-12 and IL-23 cytokine pathways, crucial for T-helper cell differentiation, utilize a pairing of JAK2 and TYK2. learnabouttyk2.comnih.govresearchgate.net In contrast, cytokines that use the common gamma chain (γc) receptor subunit, such as IL-2 and IL-4, signal through a JAK1 and JAK3 partnership. researchgate.net This combinatorial use of JAKs allows a limited number of kinases to mediate the signals of a large and diverse group of cytokines.

Cytokine/FamilyReceptor SubunitsAssociated JAK PairKey Downstream STATs
Type I IFN (α/β) IFNAR1, IFNAR2TYK2, JAK1 qiagen.comlearnabouttyk2.comSTAT1, STAT2 nih.gov
Type II IFN (γ) IFNGR1, IFNGR2JAK1, JAK2 qiagen.comSTAT1
IL-12 IL-12Rβ1, IL-12Rβ2TYK2, JAK2 learnabouttyk2.comnih.govSTAT4 nih.gov
IL-23 IL-12Rβ1, IL-23RTYK2, JAK2 learnabouttyk2.comnih.govSTAT3 nih.gov
Common γc cytokines (IL-2, IL-4, etc.) γc, specific α-chainsJAK1, JAK3 researchgate.netVaries (e.g., STAT5 for IL-2, STAT6 for IL-4)

Specific Roles of TYK2 in Immunological Signal Transduction

TYK2 is a member of the JAK family that plays a vital, non-redundant role in the signaling pathways of several key cytokines involved in both innate and adaptive immunity. nih.govbms.com It is associated with the receptors for cytokines such as Type I interferons, IL-12, and IL-23. nih.govimmunologypathways.com Studies using TYK2-deficient models have demonstrated its importance in immune responses, particularly in the differentiation and function of Th1 and Th17 cells. nih.gov

Mediation of Type I Interferon (IFN-α/β) Signaling

TYK2 is essential for robust Type I interferon (IFN-α/β) signaling. nih.govnih.gov Type I IFNs are critical for antiviral defense. nih.gov They signal through a receptor complex composed of IFNAR1 and IFNAR2 subunits. qiagen.com TYK2 constitutively associates with the IFNAR1 subunit, while JAK1 associates with IFNAR2. qiagen.com Beyond its catalytic role, TYK2 also performs a crucial structural function by stabilizing the cell surface expression of IFNAR1. qiagen.compnas.org Upon IFN-α/β binding, TYK2 and JAK1 become activated, leading to the phosphorylation of STAT1 and STAT2. qiagen.comnih.gov These STATs then form a heterodimer, associate with IRF9 to form the ISGF3 complex, and translocate to the nucleus to induce the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state. nih.govyoutube.com The kinase activity of TYK2 is required for these full-fledged Type I IFN responses in vivo. nih.govnih.gov

Involvement in Interleukin-12 (B1171171) (IL-12) and Interleukin-23 (IL-23) Pathways

TYK2 is a critical mediator of signaling for both IL-12 and IL-23, two cytokines central to the differentiation and function of T-helper cells. nih.govoup.comnih.gov

The IL-12 pathway is essential for the development of Th1 immune responses. IL-12 binds to its receptor, which activates the associated JAK2 and TYK2 kinases. nih.gov This activation leads to the phosphorylation and activation of STAT4. nih.govnih.gov Activated STAT4 promotes the differentiation of naive T-helper cells into Th1 cells, which are characterized by the production of IFN-γ. nih.gov In dendritic cells, TYK2 expression is crucial for the production of IL-12 itself, creating a feed-forward loop for Th1 differentiation. nih.govashpublications.org

The IL-23 pathway is vital for the expansion, survival, and functional maturation of Th17 cells. learnabouttyk2.comnih.gov Similar to IL-12, the IL-23 receptor signals through the JAK2 and TYK2 pair. nih.govresearchgate.net This leads to the phosphorylation and activation of STAT3. nih.gov Activated STAT3 drives the expression of genes that define the Th17 lineage, including the production of pro-inflammatory cytokines like IL-17. nih.gov Given its central role in both the IL-12/Th1 and IL-23/Th17 axes, TYK2 represents a key node in the regulation of cellular immunity. nih.govoup.com

Interaction with IL-6 and IL-10 Receptor Signaling

The JAK/STAT pathway is central to signaling by numerous interleukins (IL), including the pro-inflammatory cytokine IL-6 and the anti-inflammatory cytokine IL-10. The specific JAKs and STATs engaged can vary, leading to distinct cellular responses.

Interleukin-6 (IL-6) Signaling: IL-6 is a pleiotropic cytokine that signals through a receptor complex consisting of a ligand-binding subunit (IL-6R or gp80) and a signal-transducing subunit, gp130 (also known as IL6ST). nih.govdovepress.com The binding of IL-6 to IL-6R induces the dimerization of gp130. dovepress.commdpi.com The cytoplasmic domain of gp130 is associated with the tyrosine kinases JAK1, JAK2, and TYK2. nih.govqiagen.comreactome.org This association is constitutive and stable. reactome.org Upon gp130 dimerization, these JAKs become activated and phosphorylate tyrosine residues on the gp130 subunit. qiagen.com These phosphorylated sites serve as docking platforms for STAT proteins, primarily STAT3, which is then phosphorylated by JAK1. mdpi.comqiagen.com Activated STAT3 dimerizes, moves to the nucleus, and regulates the transcription of genes involved in processes like cell proliferation and inflammation. mdpi.comqiagen.com

Interleukin-10 (IL-10) Signaling: IL-10 signals through a receptor complex composed of IL-10R1 and IL-10R2 subunits. nih.gov This signaling pathway is crucial for immune regulation. The IL-10 receptor activates the JAK/STAT pathway through the kinases TYK2 and JAK1. nih.govnih.govresearchgate.net Upon activation, these kinases phosphorylate the receptor, leading to the recruitment and subsequent phosphorylation of STAT1, STAT3, and STAT5. nih.govresearchgate.net Activated STAT3, in particular, is known to induce the expression of genes associated with the immunosuppressive functions of IL-10. researchgate.net

Table 1: JAK/STAT Components in IL-6 and IL-10 Signaling

CytokineReceptor SubunitsAssociated JAKsActivated STATs
IL-6 IL-6R (gp80), gp130 (IL6ST)JAK1, JAK2, TYK2 nih.govqiagen.comreactome.orgSTAT1, STAT3 nih.govqiagen.com
IL-10 IL-10R1, IL-10R2JAK1, TYK2 nih.govnih.govresearchgate.netSTAT1, STAT3, STAT5 nih.gov

Role of JAK2 in Cytokine and Hormone Receptor Signaling

JAK2 plays a pivotal role in signal transduction for a specific subset of Type I and Type II cytokine receptors, particularly those involved in hematopoiesis and metabolism. qiagen.comnih.gov Its function is essential for the development and differentiation of various blood cells and for mediating the effects of several hormones. qiagen.comnih.gov

Dysregulated signaling from many of the receptors that utilize JAK2 has been implicated in the promotion of various cancers. nih.gov Receptors for hormone-like cytokines such as erythropoietin (EPO), prolactin (PRL), and growth hormone (GH) depend on JAK2 for their signaling functions. qiagen.comnih.gov Additionally, receptors for crucial hematopoietic cytokines, including thrombopoietin (TPO), granulocyte-macrophage colony-stimulating factor (GM-CSF), and IL-3, use JAK2 to relay their signals. nih.govnih.gov

The activation mechanism follows a well-established model. The binding of a hormone or cytokine, such as GH, to its receptor induces a conformational change that brings two receptor-associated JAK2 molecules close together. nih.gov This proximity facilitates trans-phosphorylation and activation of the JAK2 kinase domains. nih.gov Activated JAK2 then phosphorylates tyrosine residues within the cytoplasmic domain of the receptor. qiagen.comnih.gov These phosphorylated tyrosines become docking sites for SH2 domain-containing signaling molecules, most notably STAT proteins like STAT1, STAT3, and STAT5. qiagen.comnih.gov Once docked, the STATs are themselves phosphorylated by JAK2, leading to their dimerization, nuclear translocation, and regulation of target gene expression, thereby mediating the biological functions of the initial hormone or cytokine. qiagen.com For instance, in response to EPO, JAK2-mediated activation of STAT5 is critical for the production of red blood cells. qiagen.com

Table 2: Examples of JAK2-Mediated Signaling Pathways

Ligand (Cytokine/Hormone)ReceptorKey Downstream STATsPrimary Biological Function
Erythropoietin (EPO) EPORSTAT5 qiagen.comRed blood cell production qiagen.com
Growth Hormone (GH) GHRSTAT1, STAT3, STAT5 qiagen.comPostnatal growth, metabolism nih.gov
Prolactin (PRL) PRLRSTAT1, STAT5 qiagen.comLactation, mammary gland development
Interleukin-12 (IL-12) IL-12Rβ1, IL-12Rβ2STAT4 nih.govTh1 cell differentiation nih.gov
Interleukin-23 (IL-23) IL-12Rβ1, IL-23RSTAT3 nih.govTh17 cell stabilization nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H13F4N7O2S

Molecular Weight

479.4 g/mol

IUPAC Name

3-[4-[5-fluoro-2-[[1-(trifluoromethylsulfonyl)indol-5-yl]amino]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile

InChI

InChI=1S/C19H13F4N7O2S/c20-15-10-25-18(28-17(15)13-9-26-29(11-13)6-1-5-24)27-14-2-3-16-12(8-14)4-7-30(16)33(31,32)19(21,22)23/h2-4,7-11H,1,6H2,(H,25,27,28)

InChI Key

CGDRNYQWTORWBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2S(=O)(=O)C(F)(F)F)C=C1NC3=NC=C(C(=N3)C4=CN(N=C4)CCC#N)F

Origin of Product

United States

Mechanism of Action and Molecular Targeting of Jak2/tyk2 in 1

Inhibitory Modalities of JAK/TYK2 Kinases

JAK/TYK2 kinases are targeted through various inhibitory mechanisms, primarily by interfering with their catalytic activity. These mechanisms generally fall into two categories: orthosteric inhibition, which targets the ATP-binding site, and allosteric inhibition, which modulates kinase activity by binding to regulatory domains nih.govpatsnap.comresearchgate.netdermatologytimes.com.

Orthosteric (ATP-Competitive) Inhibition Targeting the JH1 Catalytic Domain

Orthosteric inhibitors function by competing with adenosine (B11128) triphosphate (ATP) for binding within the active site of the kinase's catalytic domain, known as the JH1 domain nih.govpatsnap.comresearchgate.netdermatologytimes.com. This competitive binding prevents the kinase from phosphorylating its downstream substrates. While orthosteric inhibition is a common strategy for many JAK inhibitors, the specific orthosteric or ATP-competitive binding mode of JAK1/TYK2-IN-1 has not been detailed in the provided literature medchemexpress.com.

Allosteric Inhibition Targeting the JH2 Pseudokinase Regulatory Domain

Allosteric inhibition represents an alternative strategy, often targeting the pseudokinase (JH2) regulatory domain of JAK kinases nih.govpatsnap.comresearchgate.netportlandpress.com. This approach aims to induce conformational changes that indirectly inhibit kinase activity, potentially offering greater selectivity compared to orthosteric inhibitors nih.govpatsnap.comresearchgate.netportlandpress.com. For instance, deucravacitinib, a selective TYK2 inhibitor, binds allosterically to the JH2 domain nih.govpatsnap.comdovepress.com. However, the specific allosteric binding mode of JAK1/TYK2-IN-1 to the JH2 domain has not been detailed in the provided sources.

Functional Consequences of TYK2 Pseudokinase Domain Engagement

Engagement of the TYK2 pseudokinase (JH2) domain, particularly by allosteric inhibitors, can stabilize an inactive conformation of the kinase portlandpress.comnih.govpnas.org. This stabilization mechanism can hinder the activity of the JH1 catalytic domain by interfering with essential dynamics or blocking relief of autoinhibitory interactions between the JH2 and JH1 domains portlandpress.comnih.govpnas.org. Such engagement can prevent receptor-mediated activation and subsequent signal transduction, thereby dampening cytokine signaling pathways patsnap.comnih.gov. However, whether JAK1/TYK2-IN-1 engages the TYK2 pseudokinase domain and the specific functional consequences of such engagement by this particular compound are not detailed in the provided sources.

Dual JAK2/TYK2 Inhibitory Profile of JAK1/TYK2-IN-1

JAK1/TYK2-IN-1 has been characterized as a dual inhibitor, demonstrating activity against both TYK2 and JAK1 kinases medchemexpress.com. This dual inhibitory profile suggests its potential to modulate multiple signaling pathways mediated by these kinases. Related compounds, such as JAK2/TYK2-IN-2, also exhibit dual inhibitory activity, with JAK2/TYK2-IN-2 showing IC50 values of 9 nM for TYK2 and 157 nM for JAK2 medchemexpress.com.

Inhibition of Specific JAK-STAT Axis Phosphorylation Events

JAK1/TYK2-IN-1 exhibits inhibitory activity against TYK2 with an IC50 of 29 nM and against JAK1 with an IC50 of 41 nM medchemexpress.com. The JAK-STAT pathway is a central signaling cascade where JAKs phosphorylate STAT proteins, leading to their translocation to the nucleus and the regulation of gene expression frontiersin.orgjdermis.comrndsystems.comijdvl.comactasdermo.org. TYK2, often in conjunction with JAK2, plays a significant role in signaling pathways activated by cytokines such as type I interferons (IFN), Interleukin-12 (B1171171) (IL-12), and Interleukin-23 (IL-23) frontiersin.orgdovepress.commdpi.com. TYK2 is particularly noted for its involvement in IL-23-mediated STAT3 activation jdermis.com. By inhibiting TYK2 and JAK1, JAK1/TYK2-IN-1 can modulate these cytokine-driven signaling cascades, thereby affecting specific phosphorylation events within the JAK-STAT axis and influencing downstream cellular responses frontiersin.orgpatsnap.comdovepress.commdpi.com.

Selectivity and Specificity Considerations in Jak2/tyk2 in 1 Research

Importance of Selective TYK2/JAK2 Inhibition in Pathway Modulation

TYK2 is integral to the signaling pathways of key pro-inflammatory and immunomodulatory cytokines, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs) patsnap.commdpi.comimmunologypathways.comlearnabouttyk2.com. These cytokines are implicated in the pathogenesis of various autoimmune and inflammatory conditions, such as psoriasis, psoriatic arthritis, rheumatoid arthritis, and systemic lupus erythematosus (SLE) bmj.commdpi.compatsnap.comimmunologypathways.com. TYK2, often in heterodimers with JAK1 or JAK2, mediates the phosphorylation of signal transducer and activator of transcription (STAT) proteins, thereby regulating immune cell differentiation and function mdpi.combmj.comnih.govmdpi.comlearnabouttyk2.comnih.gov.

Differential Inhibition of JAK Kinase Family Members by Jak2/tyk2-IN-1

Understanding the precise inhibitory profile of a compound like this compound against the different JAK family members (JAK1, JAK2, JAK3, and TYK2) is fundamental to predicting its therapeutic potential and potential side effects. While specific data for "this compound" are not explicitly detailed in the provided search results, general trends for TYK2 and JAK2 inhibitors highlight the importance of this differential inhibition.

Comparative analyses in preclinical models are essential for evaluating the distinct effects of selective TYK2/JAK2 inhibitors versus pan-JAK inhibitors. Pan-JAK inhibitors, by blocking multiple JAK isoforms simultaneously, have demonstrated efficacy but are associated with a higher incidence of adverse events, including infections, cytopenias, and thromboembolic events, attributed to the disruption of essential JAK-mediated pathways jdermis.compatsnap.comdovepress.comnih.govoup.com.

Functional selectivity in cellular assay systems is critical for assessing how a compound's inhibition translates into biological effects within a cellular context, beyond simple biochemical enzyme inhibition. These assays typically measure the inhibition of STAT phosphorylation or downstream gene expression in response to specific cytokine stimulation.

For TYK2 inhibitors, functional selectivity means effectively blocking signals from TYK2-dependent cytokines like IL-12, IL-23, and type I IFNs, while minimally affecting pathways mediated by JAK1, JAK2, or JAK3 nih.govmdpi.compatsnap.comdovepress.commdpi.comlearnabouttyk2.comaai.orgnih.gov. For instance, deucravacitinib's allosteric binding to TYK2's JH2 domain has been shown to selectively dampen TYK2-mediated cytokine pathways without significantly impacting other JAK functions in cellular assays nih.govpatsnap.comnih.govresearchgate.netresearchgate.net. In contrast, ATP-competitive inhibitors often show less functional selectivity due to the conserved ATP-binding site across JAK family members patsnap.comoup.comdermatologytimes.com. Cellular assays can reveal differences in potency and selectivity that may not be apparent in biochemical assays alone, providing a more accurate reflection of a compound's behavior in biological systems acs.orgresearchgate.netoup.comnih.gov.

Impact of Selectivity on Downstream Cytokine-Mediated Responses

The selectivity of a JAK inhibitor directly influences its impact on downstream cytokine-mediated responses. By selectively inhibiting TYK2, compounds can specifically target the signaling cascades driven by cytokines like IL-12, IL-23, and type I IFNs, which are central to the pathogenesis of many inflammatory diseases jdermis.commdpi.compatsnap.comdovepress.commdpi.comimmunologypathways.comlearnabouttyk2.com.

Conversely, pan-JAK inhibitors, by blocking multiple JAKs, can disrupt a broader range of cytokine signaling pathways. While this can lead to potent immunosuppression, it also increases the risk of adverse effects. For example, JAK1/JAK2 inhibition can impact pathways related to hematopoiesis (e.g., EPO signaling), while JAK1/JAK3 inhibition affects T cell maturation actasdermo.orgpatsnap.comdovepress.comoup.combmj.comdroracle.ai. The differential impact on cytokine-mediated responses is a critical consideration for therapeutic development, as preserving certain JAK functions may be necessary for maintaining immune competence and preventing off-target toxicities mdpi.compatsnap.comdovepress.comnih.gov. The precise modulation of specific cytokine-driven inflammatory cascades by selective TYK2/JAK2 inhibitors is key to their therapeutic potential in diseases driven by these pathways.

Structure Activity Relationships Sar and Rational Design of Jak/tyk2 Inhibitors

Design Principles for Selective TYK2/JAK2 Inhibition

The rational design of selective TYK2/JAK2 inhibitors involves a multi-faceted approach, focusing on exploiting subtle differences between the kinase domains and exploring novel chemical scaffolds that can confer selectivity.

Strategies for Achieving Pseudokinase Domain Specificity

A prominent strategy to achieve TYK2 selectivity over other JAK family members is to target the regulatory pseudokinase (JH2) domain instead of the highly conserved catalytic (JH1) domain. The JH2 domain is thought to regulate the kinase activity of the JH1 domain, and allosteric modulation of the JH2 domain can lead to inhibition of the kinase. This approach has been successful in the development of highly selective TYK2 inhibitors. However, Jak2/tyk2-IN-1 is an ATP-competitive inhibitor that targets the catalytic JH1 domain. Therefore, achieving selectivity with this class of inhibitors relies on exploiting subtle differences within the ATP-binding pocket of the JH1 domains of TYK2 and JAK2 versus other kinases.

Scaffold Exploration and Optimization

The exploration of diverse chemical scaffolds is a cornerstone of modern drug discovery, and the development of JAK/TYK2 inhibitors is no exception. The aminopyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, including those targeting JAKs.

The development of dual TYK2/JAK1 inhibitors, such as the series to which this compound belongs, has involved the optimization of a 4-(3-azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amine scaffold. medchemexpress.com This scaffold serves as a key anchor within the ATP-binding site of the kinases. Rational drug design, aided by computer-aided drug design (CADD), has been instrumental in modifying this core structure to enhance potency and selectivity. nih.gov For instance, the introduction of a 1-methyl-1H-pyrazol-4-yl)amino group at the 2-position of the pyrimidine (B1678525) ring and a difluorocyclopropyl group on the bicycloalkane core have been identified as critical modifications for improving the inhibitory activity and pharmacokinetic properties of these compounds. sci-hub.se

Molecular Basis of this compound Interactions with Target Kinases

Understanding the precise molecular interactions between an inhibitor and its target kinases is fundamental to elucidating its mechanism of action and guiding further optimization.

Computational and Structural Biology Approaches in Inhibitor Development

Computational and structural biology techniques are indispensable tools in the modern drug discovery pipeline, enabling the rational design and optimization of potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. Several 3D-QSAR studies have been conducted on aminopyridine and pyrimidine-based JAK2 inhibitors to understand the structural requirements for high potency. tandfonline.comnih.govnih.gov These models have successfully identified key structural features that influence inhibitory activity.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are foundational computational techniques in the rational design of selective Tyrosine Kinase 2 (TYK2) inhibitors. These methods provide critical insights into how a potential drug molecule, or ligand, might bind to its protein target, thereby guiding the synthesis of more potent and selective compounds. The high degree of structural similarity in the ATP-binding site across the Janus kinase (JAK) family presents a significant challenge, making selectivity a primary goal for inhibitor design. nih.govciteab.com Computational approaches are instrumental in identifying subtle differences between these kinases that can be exploited to achieve the desired selectivity. nih.gov

In the development of 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivatives, which include the compound this compound, molecular docking was a key component of the design strategy. nih.gov Researchers utilized crystal structures of both TYK2 and JAK2 to simulate the binding of newly designed compounds. Specifically, the X-ray crystal structures with PDB IDs 4GJ3 (TYK2) and 2XA4 (JAK2) served as the templates for these docking studies. acs.org

The primary aim of the docking simulations was to predict the binding orientation of the inhibitors within the ATP-binding pocket and to understand the molecular interactions driving their affinity and selectivity. The simulations for a representative potent compound from the series, 14l , revealed key interactions within the hinge region of the TYK2 kinase domain. The aminopyrimidine moiety of the inhibitor was predicted to form crucial hydrogen bonds with the backbone of residues in this hinge region, an interaction pattern common for many kinase inhibitors.

To rationalize the observed selectivity of compound 14l for TYK2 over JAK2, its docked pose in TYK2 was compared with its predicted binding in JAK2. This comparative analysis helps to identify which amino acid substitutions between the two kinases influence the inhibitor's binding affinity. By understanding these structural and chemical differences, medicinal chemists can rationally modify the inhibitor's structure to enhance interactions with TYK2-specific residues or to create unfavorable interactions with residues in JAK2, thereby improving the selectivity profile. nih.gov The insights gained from these simulations directly informed the structure-activity relationship (SAR) studies, leading to the optimization of the inhibitor series for both potency and selectivity against other JAK family members. nih.govacs.org

Interactive Table 1: Inhibitory Activity of Selected Compounds

This table summarizes the enzymatic inhibitory concentration (IC50) for key compounds against TYK2 and their selectivity over other JAK family kinases.

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (JAK1/TYK2)Selectivity (JAK2/TYK2)Selectivity (JAK3/TYK2)
14l 9>10000157>10000>111117.4>1111
11e 121658213435138.217.836.3

Interactive Table 2: Molecular Docking Interaction Details

This table outlines the key predicted interactions from docking simulations of compound 14l within the active sites of TYK2 and JAK2.

Target ProteinPDB ID UsedKey Interacting Residues (Predicted)Type of Interaction
TYK2 4GJ3Hinge Region (e.g., Leu889, Val890)Hydrogen Bonds
JAK2 2XA4Hinge Region (e.g., Leu932, Gly935)Hydrogen Bonds

Preclinical Investigations of Jak2/tyk2 in 1 in Disease Models

In Vitro Studies of Jak2/tyk2-IN-1 Efficacy

In vitro studies provide foundational data on how a compound interacts with cellular targets and pathways. For this compound, these investigations have focused on its ability to inhibit key signaling molecules and modulate cellular responses relevant to inflammatory diseases.

Inhibition of STAT Phosphorylation in Cellular Systems

The JAK-STAT pathway is a critical signaling cascade where JAKs phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, leading to gene expression changes nih.govnih.govopenaccessjournals.comnih.govjdermis.comqiagen.com. Inhibition of STAT phosphorylation is a key mechanism by which JAK inhibitors exert their effects. While specific data for "this compound" regarding STAT phosphorylation inhibition are not directly detailed in the provided search results, related compounds and the general JAK/TYK2 pathway activity are described. For instance, JAK inhibitors, in general, are known to inhibit STAT phosphorylation, a process crucial for cytokine signaling pnas.orgbmj.com. Studies on other TYK2 inhibitors, such as TYK2iA and TYK2iB, have demonstrated inhibition of TYK2-dependent IL-12-induced STAT4 phosphorylation with IC50 values in the nanomolar range iu.edu. Similarly, JAK-IN-24, another JAK inhibitor, inhibits PBMC IL-15 induced STAT5 phosphorylation with an IC50 of 86.171 nM medchemexpress.com. These findings establish the principle of JAK/TYK2 inhibition on STAT phosphorylation in cellular systems.

Compound/Study ContextTarget PathwayMeasured EffectResultCitation
General JAK InhibitorsJAK-STATSTAT PhosphorylationInhibition pnas.orgbmj.com
TYK2iATYK2-dependent IL-12STAT4 PhosphorylationIC50: 36.3 nM iu.edu
TYK2iBTYK2-dependent IL-12STAT4 PhosphorylationIC50: 13.3 nM iu.edu
JAK-IN-24IL-15STAT5 PhosphorylationIC50: 86.171 nM medchemexpress.com

Modulation of Cytokine-Induced Gene Expression

JAK/STAT signaling is central to the expression of numerous genes involved in immune responses and inflammation. By inhibiting JAKs, compounds can modulate the expression of these genes. TYK2, in particular, is involved in signaling pathways for cytokines such as IL-12 and IL-23, which are critical in Th1 and Th17 cell differentiation and cytokine production nih.govwjgnet.comaai.orgnih.govexplorationpub.com. For example, SAR-20347, a JAK1/TYK2 inhibitor, was shown to reduce IL-6, IL-17, IL-22, and antimicrobial peptide gene expression in a psoriasis model nih.govaai.org. While specific data for this compound are not explicitly detailed, its presumed mechanism as a TYK2/JAK2 inhibitor suggests a similar capacity to modulate cytokine-induced gene expression.

Effects on Immune Cell Function and Differentiation in Culture

The JAK-STAT pathway is crucial for the development and function of various immune cells, including T cells nih.govbmj.commdpi.combmj.com. TYK2 plays a role in Th1 and Th17 cell differentiation, influenced by cytokines like IL-12 and IL-23 nih.govwjgnet.comaai.orgnih.govexplorationpub.com. Studies indicate that TYK2 inhibitors can modulate T cell differentiation. For instance, TYK2 inhibitors, unlike some other JAK inhibitors, may preserve Treg cell differentiation while suppressing Tfh1 cell differentiation bmj.com. This suggests that selective TYK2 inhibition could fine-tune immune responses. Research on related compounds like TYK2-IN-18 highlights its role as a potent TYK2 inhibitor medchemexpress.com. The precise effects of this compound on immune cell function and differentiation in culture would be elucidated through specific experimental assays.

In Vivo Studies in Relevant Murine Disease Models

In vivo studies are critical for assessing the therapeutic potential of compounds in a complex biological system. Investigations in relevant animal models help to understand the efficacy, pharmacodynamics, and potential therapeutic benefits of this compound in disease contexts.

Inflammatory Bowel Disease (IBD) Models

Cytokines such as IL-12 and IL-23, which signal via JAK2-TYK2, are central to intestinal inflammation semanticscholar.orgfrontiersin.orgnih.gov. Preclinical studies using TYK2 knockout mice in models of colitis have shown mixed results, with some indicating a slower onset of disease and reduced severity, while others suggest increased sensitivity semanticscholar.orgaai.org. For example, in a DSS colitis model, TYK2 knockout mice displayed less disease activity and reduced body weight loss compared to wild-type mice semanticscholar.org. In a TNBS colitis model, TYK2 knockout mice had a 50% mortality rate compared to 100% in wild-type mice semanticscholar.org. These findings suggest that TYK2 plays a significant role in the pathogenesis of IBD. Although specific in vivo data for this compound in IBD models are not directly available in the provided search results, the compound's presumed activity against TYK2 and JAK2 makes it a candidate for investigation in these models.

Psoriasis-like Skin Inflammation Models

TYK2 is implicated in the pathogenesis of psoriasis, particularly through its role in IL-23 and IL-22 signaling, which drive Th17 cell responses explorationpub.comnih.govjdermis.comaai.orgactasdermo.orgexplorationpub.comnih.gov. TYK2-deficient mice have shown reduced responses in models of psoriasis-like skin inflammation explorationpub.comaai.orgexplorationpub.com. For instance, in an imiquimod-induced psoriasis model, TYK2-deficient mice exhibited decreased numbers of IL-17- or IL-22-secreting CD4+ cells compared to wild-type mice explorationpub.comexplorationpub.com. Furthermore, the dual inhibition of JAK1 and TYK2 with SAR-20347 was found to be more effective than TYK2 inhibition alone in reducing psoriasis-like disease severity, keratinocyte proliferation, and pro-inflammatory cytokine levels nih.govaai.org. Given that this compound targets both JAK2 and TYK2, it is plausible that it would demonstrate efficacy in such models.

Myeloproliferative Neoplasm (MPN) Models

Myeloproliferative Neoplasms (MPNs) are often driven by mutations in JAK2, such as the JAK2 V617F mutation, which leads to constitutive activation of the JAK-STAT pathway aacrjournals.orgresearchgate.net. Preclinical studies targeting JAK2, including the development of type I and type II JAK2 inhibitors, have shown promise in reducing mutant allele burden, spleen size, and improving hematological parameters in MPN models aacrjournals.orgajaxtherapeutics.comashpublications.orgashpublications.org. While direct studies using this compound in MPN models were not found in the provided snippets, its dual inhibition of JAK1 and JAK2 suggests potential relevance in contexts where these pathways are dysregulated in MPN pathogenesis.

Type 1 Diabetes (T1D) Models

The JAK-STAT pathway is implicated in the immune-mediated destruction of pancreatic beta cells in Type 1 Diabetes (T1D) d-nb.inforesearchgate.netfrontiersin.org. Preclinical studies using JAK inhibitors, such as baricitinib (B560044) (a JAK1/JAK2 inhibitor), have demonstrated the ability to prevent and reverse autoimmune diabetes in non-obese diabetic (NOD) mouse models by inhibiting immune-mediated beta-cell destruction d-nb.inforesearchgate.net. These studies suggest that JAK inhibitors can modulate immune responses that drive T1D, potentially by reducing MHC class I upregulation on beta cells and decreasing the proliferation of islet antigen-specific T cells d-nb.inforesearchgate.net. While specific data for this compound in T1D models were not found, its JAK1/JAK2 inhibitory profile aligns with the mechanisms explored for therapeutic benefit in this disease.

Other Immune-Mediated Inflammatory Disease Models

JAK inhibitors, including those targeting TYK2, have shown significant efficacy in various immune-mediated inflammatory diseases (IMIDs) beyond psoriasis, such as rheumatoid arthritis (RA), psoriatic arthritis (PsA), inflammatory bowel disease (IBD), and atopic dermatitis jdermis.comnih.govresearchgate.netijdvl.com. TYK2, in particular, is a key mediator in signaling pathways involving cytokines like IL-23 and Type I interferons, which are central to the pathogenesis of many IMIDs jdermis.comnih.govresearchgate.net. Preclinical models of psoriasis and atopic dermatitis have utilized selective TYK2 inhibitors to reduce inflammation and disease severity ashpublications.orgnih.gov. The dual inhibition profile of this compound suggests its potential applicability in other IMIDs driven by dysregulated JAK/STAT signaling. For instance, studies involving JAK inhibitors have shown positive outcomes in models of inflammatory arthritis and autoimmune diseases nih.govnih.govresearchgate.net.

Analysis of Downstream Biological Effects in Preclinical Models

JAK inhibitors exert their therapeutic effects by modulating intracellular signaling cascades initiated by cytokine and growth factor receptors. This modulation impacts various cellular functions, including immune cell differentiation, proliferation, and the production of inflammatory mediators.

Analysis of Downstream Biological Effects in Preclinical Models

Impact on Pathogenic T-cell Subsets (e.g., Th1, Th17)

JAK signaling is critical for the differentiation and function of various T helper cell subsets, including pathogenic Th1 and Th17 cells, which are implicated in numerous autoimmune and inflammatory diseases nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net. Preclinical studies with JAK inhibitors like tofacitinib (B832) (a JAK1/JAK3 inhibitor) and baricitinib (a JAK1/JAK2 inhibitor) have demonstrated their ability to inhibit the differentiation and function of Th1 and Th17 cells nih.govresearchgate.netresearchgate.net. Specifically, these inhibitors have been shown to block IL-23-induced Th17 differentiation and cytokine production (e.g., IL-17A, IL-17F, IL-22) nih.govresearchgate.net. They also interfere with Th1 cell differentiation by preventing STAT1 activation and T-bet induction nih.govresearchgate.net. While direct data for this compound on specific T-cell subsets were not explicitly detailed, its dual inhibition of JAK1 and TYK2 suggests a potential to modulate these pathogenic T-cell populations.

Modulation of Inflammatory Mediators and Cytokine Production

The JAK-STAT pathway is a central regulator of cytokine and inflammatory mediator production. JAK inhibitors can directly suppress the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses nih.govresearchgate.netresearchgate.net. For example, studies with various JAK inhibitors have shown reductions in cytokines such as IL-6, IL-17, IL-23, IFN-γ, and TNF-α in preclinical models of inflammatory diseases nih.govnih.govresearchgate.netresearchgate.net. Specifically, TYK2 inhibitors have been noted to block IL-23 signaling, which in turn reduces IL-17 production, a key cytokine in psoriatic inflammation jdermis.comnih.gov. Furthermore, JAK inhibitors can modulate innate immune responses by suppressing the production of inflammatory mediators like TNF and IL-6 in response to stimuli such as lipopolysaccharide (LPS) nih.govresearchgate.net. The dual inhibition of JAK1 and TYK2 by this compound positions it to influence these critical inflammatory pathways.

Advanced Methodologies in Jak2/tyk2 in 1 Research

Biochemical Assays for Kinase Activity and Selectivity Profiling

Biochemical assays are fundamental to the initial characterization of kinase inhibitors, providing quantitative measures of their potency and selectivity. These assays typically utilize purified recombinant kinase domains to assess the direct interaction of the inhibitor with its target.

A common method for determining the inhibitory activity of a compound is the in vitro kinase assay . These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is then calculated, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. For instance, a fluorescence-based activity assay can be employed for screening versatile inhibitor types against Jak2 slas-discovery.org.

Selectivity profiling is crucial to understand the specificity of an inhibitor for Jak2 and Tyk2 over other kinases, particularly the other members of the JAK family (JAK1 and JAK3). High selectivity is desirable to minimize off-target effects. This is often achieved by screening the inhibitor against a panel of kinases. For example, a 33P-ATP competitive binding assay can be used to determine the IC50 values for the inhibitor against each of the JAK family members nih.gov. Microfluidic assays that monitor the phosphorylation of a synthetic peptide by the recombinant kinase domain of each JAK family member are also utilized nih.gov.

Below is an interactive data table summarizing the biochemical selectivity profiles of several representative JAK inhibitors.

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity Profile
SAR-20347 0.62644-Dual TYK2/JAK1 inhibitor
Deucravacitinib 0.2 (binding)>10,000>10,000>10,000Selective TYK2 allosteric inhibitor
Tofacitinib (B832) 489---Pan-JAK inhibitor
PF-06673518 2941--Dual TYK2/JAK1 inhibitor

Note: Data is compiled from multiple sources and assay conditions may vary.

Cell-Based Assays for Signal Transduction and Functional Outcomes

Cell-based assays are essential for confirming that the biochemical activity of an inhibitor translates into functional effects within a cellular context. These assays measure the inhibitor's ability to block the downstream signaling pathways activated by Jak2 and Tyk2.

A primary method involves the measurement of STAT (Signal Transducer and Activator of Transcription) phosphorylation . Jak2 and Tyk2 are key mediators of signaling for several cytokines, including interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons (IFNs) nih.govfrontiersin.orgrevvity.com. Upon cytokine receptor activation, Jak2 and Tyk2 phosphorylate specific STAT proteins, which then translocate to the nucleus to regulate gene expression mdpi.com. Cell-based assays quantify the levels of phosphorylated STATs (pSTATs) in response to cytokine stimulation in the presence of the inhibitor.

For example, to assess the inhibition of the TYK2/JAK2 pathway, researchers can measure the inhibition of:

IL-12-induced STAT4 phosphorylation in natural killer (NK) cells or peripheral blood mononuclear cells (PBMCs) nih.govmedchemexpress.com.

IL-23-induced STAT3 phosphorylation in T cells researchgate.net.

IFN-α-induced STAT1 and STAT2 phosphorylation in various cell types nih.govjst.go.jp.

The following interactive data table provides examples of the cellular potency of different JAK inhibitors in blocking specific cytokine signaling pathways.

CompoundAssayCell TypeIC50 (µM)
TYK2-IN-12 IL-12 induced IFNγHuman Whole Blood2.7
TYK2-IN-12 IL-12 induced IFNγMouse Whole Blood7.0
TYK2-IN-12 IL-12 induced pSTAT4Human PBMC0.10
TYK2-IN-12 GM-CSF induced pSTAT5Human PBMC4.1
TYK2-IN-12 IL-2 induced pSTAT5Human PBMC0.25

Note: Data is compiled from multiple sources and assay conditions may vary.

Genetic Models for TYK2/JAK2 Research

Genetic models, particularly in mice, have been instrumental in dissecting the physiological and pathological roles of the TYK2/JAK2 signaling axis and for validating the therapeutic potential of its inhibition.

Mice with a targeted deletion of the Tyk2 gene (Tyk2-/-) have provided invaluable insights into the non-redundant functions of this kinase. Studies on these mice have revealed that:

Tyk2-/- mice exhibit reduced responses to IFN-α/β and IL-12, with a selective deficiency in STAT3 activation in these pathways cell.comresearchgate.net.

These mice are more resistant to the development of several autoimmune disease models, including experimental allergic encephalomyelitis (EAE) and imiquimod-induced psoriasis-like dermatitis nih.gov.

TYK2 deficiency can also lead to impaired immune responses to certain pathogens nih.gov. For example, Tyk2-/- mice are unable to clear vaccinia virus and show a reduced T cell response after lymphocytic choriomeningitis virus (LCMV) challenge cell.com.

In a model of spondyloarthritis, the therapeutic effect of a TYK2 inhibitor was confirmed to be TYK2-specific by using TYK2-inactive mice jci.org.

In humans, naturally occurring genetic variants in the TYK2 gene have been associated with altered susceptibility to autoimmune and inflammatory diseases. Genome-wide association studies (GWAS) have linked certain TYK2 polymorphisms to a number of autoimmune conditions nih.gov.

For example, catalytically impaired TYK2 variants have been found to be protective against systemic lupus erythematosus (SLE) frontiersin.org. The study of these genetic variants provides a human genetic basis for the therapeutic targeting of TYK2 and helps to predict the potential long-term consequences of its inhibition nih.gov. Mendelian randomization studies, which use these genetic variants as a proxy for lifelong TYK2 inhibition, support the therapeutic potential of targeting this pathway for a range of autoimmune diseases nih.gov.

Omics Approaches in Response to Jak2/tyk2-IN-1 Treatment

Omics technologies, including genomics, transcriptomics, and proteomics, offer a global and unbiased view of the molecular changes induced by Jak2/Tyk2 inhibition. These approaches are critical for understanding the mechanism of action of inhibitors, identifying biomarkers of response, and discovering potential resistance mechanisms.

Gene expression profiling (Transcriptomics) , often performed using RNA sequencing (RNA-seq), can reveal the downstream transcriptional consequences of Jak2/Tyk2 inhibition. For instance, in a preclinical model of psoriasis, treatment with a dual TYK2/JAK1 inhibitor led to a significant reduction in the gene expression of IL-23, IL-17, IL-6, and IL-22 nih.gov. In studies of dual TYK2/JAK1 inhibitors for lupus, treatment was shown to inhibit cytokines critical to the disease, including interferon-alpha, IL-6, and IL-23 slas-discovery.org.

Proteomics , the large-scale study of proteins, can identify changes in protein expression and phosphorylation patterns following inhibitor treatment. Mass spectrometry-based proteomics can be used to analyze the effects of JAK2V617F expression, a mutation associated with myeloproliferative neoplasms, and to identify downstream effectors that could be targeted therapeutically nih.gov. Proteomic analysis of plasma from rheumatoid arthritis patients treated with JAK inhibitors has been used to identify protein biomarkers, such as IL-12B, IL-17A, and IFN-γ, that are associated with treatment response acrabstracts.org. Furthermore, data-independent acquisition (DIA)-based proteomics can be used to assess the selectivity of degraders targeting TYK2, confirming the specific reduction of the target protein while sparing other JAK family members acs.org. These approaches provide a deeper understanding of the molecular pathways modulated by Jak2/Tyk2 inhibitors researchgate.net.

Future Directions and Therapeutic Implications in Preclinical Research for Jak2/tyk2 in 1

Exploring Novel Disease Indications and Pathways

Preclinical investigations are actively identifying new disease indications and pathways that can be modulated by JAK2/TYK2 inhibition. Beyond established roles in myeloproliferative neoplasms and inflammatory conditions, research is exploring the potential of these inhibitors in a broader spectrum of immune-mediated inflammatory diseases (IMIDs) and certain cancers. TYK2 inhibitors, in particular, are being evaluated for conditions such as psoriatic arthritis, rheumatoid arthritis, and systemic lupus erythematosus (SLE), where dysregulated cytokine signaling plays a significant role patsnap.com. Furthermore, studies are examining the JAK-STAT pathway's involvement in solid tumors, suggesting that JAK inhibitors could potentially be used to decrease STAT activation, thereby inhibiting tumor growth and survival oaepublish.com. Research is also exploring the therapeutic potential of TYK2 modulation in conditions where genetic loss-of-function variants have shown protective effects, indicating a translational approach for novel indications patsnap.com.

Combination Therapy Strategies in Preclinical Settings

The preclinical exploration of combination therapies involving JAK2/TYK2 inhibitors aims to enhance efficacy, overcome resistance, and potentially reduce off-target effects. Strategies include combining these inhibitors with other targeted therapies, immunotherapies, or conventional chemotherapeutic agents. For instance, preclinical studies have shown synergy when JAK2 inhibitors are combined with BCL-2/BCL-xL inhibitors to reduce cell growth in JAK2-driven hematologic tumors researchgate.net. In the context of cancer immunotherapy, combining JAK inhibitors with immune checkpoint inhibitors (ICIs) is being investigated to enhance anti-tumor immunity and overcome resistance frontiersin.org. Furthermore, preclinical research suggests that combining TYK2 inhibitors with MEK inhibitors can synergistically decrease proliferation and increase apoptosis in certain cancers, such as NF1-associated malignant peripheral nerve sheath tumors (MPNSTs) aacrjournals.org. Other preclinical investigations explore combining JAK2 inhibitors with cell cycle regulators like CDK4/6 inhibitors, showing promising efficacy and tolerability in models of myelofibrosis researchgate.net.

Research into Resistance Mechanisms and Overcoming them

A critical area of preclinical research focuses on understanding the mechanisms by which cells develop resistance to JAK2/TYK2 inhibitors and devising strategies to overcome it. Resistance can arise through various mechanisms, including the reactivation of the JAK/STAT pathway via heterodimerization of activated JAK2 with other JAK family members (JAK1 or TYK2), leading to persistence of malignant clones despite inhibitor treatment nih.govresearchgate.net. In some cases, resistance to JAK inhibitors has been associated with compensatory upregulation of pathways like MEK/ERK, suggesting that dual inhibition could be a viable strategy aacrjournals.org. Preclinical studies have also shown that resistance to single-agent JAK inhibitors in vitro can be overcome by adding inhibitors targeting anti-apoptotic proteins like BCL-2/BCL-xL researchgate.net. Furthermore, research into acquired resistance in specific leukemias has identified mutations that confer resistance to conventional JAK inhibitors, highlighting the need for next-generation inhibitors or alternative therapeutic combinations springernature.com.

Development of Next-Generation TYK2/JAK2 Inhibitors

The development of next-generation TYK2/JAK2 inhibitors is driven by the pursuit of enhanced selectivity, improved pharmacokinetic profiles, and the ability to overcome resistance mechanisms. Strategies include designing allosteric inhibitors that target the pseudokinase (JH2) domain, which offers greater selectivity compared to ATP-competitive inhibitors targeting the catalytic (JH1) domain patsnap.comacrabstracts.orgtandfonline.comnih.govnih.gov. These next-generation inhibitors aim to spare essential physiological processes mediated by other JAK family members, thereby potentially reducing off-target effects and improving the safety profile patsnap.comtandfonline.com. Computational approaches, including FEP+ and QSAR modeling, are being employed to fine-tune binding affinity and selectivity patsnap.com. Research is also focused on developing mutation-specific JAK2 inhibitors and exploring novel modalities like PROTACs (Proteolysis Targeting Chimeras) for improved specificity and durability tandfonline.com.

Contribution of Jak2/tyk2-IN-1 to Understanding JAK/STAT Biology

Compounds like this compound serve as valuable research tools to elucidate the complex roles of JAK2 and TYK2 in cellular signaling and disease pathogenesis. By inhibiting specific JAK isoforms or combinations thereof, researchers can dissect the downstream effects on the JAK-STAT pathway and its contribution to various biological processes. For example, preclinical studies using selective JAK inhibitors have helped to clarify the specific cytokine signaling pathways dependent on JAK1, JAK2, JAK3, and TYK2 frontiersin.orgoup.comfrontiersin.orgresearchgate.netnih.govjdermis.comnih.gov. Such investigations contribute to a deeper understanding of how JAK/STAT dysregulation drives inflammation, immune responses, and cellular proliferation in both physiological and pathological contexts. This fundamental knowledge is crucial for identifying new therapeutic targets and designing more effective and selective inhibitors.

Q & A

Q. What is the mechanism of action of JAK2/TYK2-IN-1, and how can its selectivity for TYK2 over JAK2 be validated experimentally?

this compound inhibits TYK2 and JAK2 with IC50 values of 9 nM and 157 nM, respectively, as demonstrated in kinase inhibition assays . To validate selectivity, researchers should:

  • Perform kinase profiling assays against a panel of JAK family members (JAK1, JAK3) and unrelated kinases.
  • Use cellular assays (e.g., STAT phosphorylation in relevant cell lines) to confirm target engagement and pathway inhibition .
  • Compare dose-response curves for TYK2 and JAK2 to quantify selectivity ratios.

Q. How should researchers design in vitro assays to assess this compound’s anti-inflammatory activity?

  • Use primary immune cells (e.g., macrophages or T cells) stimulated with cytokines (e.g., IFN-α/γ) to induce JAK-STAT signaling.
  • Measure downstream effects via ELISA (e.g., pro-inflammatory cytokine secretion) or Western blot (STAT phosphorylation) .
  • Include positive controls (e.g., known JAK inhibitors like tofacitinib) and vehicle controls to validate assay robustness.

Q. What pharmacokinetic (PK) parameters of this compound are critical for in vivo studies, and how do they influence experimental design?

Key PK parameters from include:

Parameter (iv)ValueParameter (po)Value
AUC(0-t)29.00AUC(0-t)13.89
t1/25.95ht1/23.64h
Oral Bioavailability (F)11.96%
  • Due to low oral bioavailability, intravenous administration is preferred for systemic exposure.
  • For chronic models, consider sustained-release formulations or optimized dosing schedules to maintain therapeutic concentrations.

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

  • PK/PD modeling : Correlate drug exposure (plasma/tissue concentrations) with target modulation (e.g., STAT phosphorylation inhibition) .
  • Assess metabolic stability in microsomal assays to identify rapid clearance issues.
  • Use knockout models (e.g., TYK2-deficient mice) to isolate compound-specific effects from off-target activity .

Q. What experimental strategies can improve the translational relevance of this compound studies?

  • Patient-derived cells/tissues : Test compound efficacy in cells from autoimmune or inflammatory disease patients.
  • Combination therapy models : Evaluate synergy with biologics (e.g., anti-IL-23) to mimic clinical scenarios.
  • Incorporate biomarker analysis (e.g., serum cytokines, immune cell profiling) to link mechanism to clinical endpoints .

Q. How does this compound’s structural features influence its selectivity, and what modifications could enhance its drug-like properties?

  • The compound’s structure (CAS 2613434-12-9) includes a trifluoromethylpyridine moiety critical for binding .
  • To improve bioavailability:
  • Modify logP via substituent changes to enhance solubility.
  • Introduce prodrug groups to bypass first-pass metabolism.
    • Use molecular dynamics simulations to predict binding affinity changes after structural modifications .

Q. What methodologies are recommended for analyzing off-target effects of this compound in complex biological systems?

  • Phosphoproteomics : Identify global kinase inhibition patterns using mass spectrometry.
  • CRISPR-Cas9 screens : Validate on-target effects by correlating gene knockout with compound sensitivity.
  • Transcriptomic profiling (RNA-seq) to detect unintended pathway activation/suppression .

Methodological Guidance for Data Integrity

Q. How should researchers document and validate this compound’s activity in compliance with reproducibility standards?

  • Follow Beilstein Journal guidelines : Provide detailed synthesis protocols, spectral data (NMR, LC/MS), and purity assessments (>95%) .
  • Include negative controls (e.g., inactive analogs) to confirm specificity in cellular assays.
  • Deposit raw data (e.g., dose-response curves, PK plots) in public repositories (e.g., Zenodo) .

What frameworks (e.g., PICO, FINER) are applicable for formulating hypothesis-driven research questions about this compound?

  • PICO : Define Population (e.g., disease model), Intervention (dose/route), Comparison (standard therapies), and Outcomes (e.g., cytokine reduction).
  • FINER : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: "Does this compound synergize with anti-TNFα therapy in reducing synovial inflammation in murine arthritis models?" .

Integration with Existing Literature

Q. How can this compound’s data be contextualized within the broader JAK-STAT signaling field?

  • Compare its IC50 values with first-generation inhibitors (e.g., ruxolitinib) to highlight selectivity advantages.
  • Reference foundational studies on JAK-STAT pathways (e.g., Darnell et al., 1994) to align findings with mechanistic paradigms .
  • Use systematic reviews to identify gaps (e.g., efficacy in rare autoimmune diseases) for future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.